2-Amino-N-(cyclopropylmethyl)benzamide
Description
2-Amino-N-(cyclopropylmethyl)benzamide is a benzamide derivative characterized by an amino group at the 2-position of the benzoyl ring and a cyclopropylmethyl group attached to the amide nitrogen. This compound’s structural uniqueness lies in the cyclopropane ring, which introduces steric rigidity and electronic effects distinct from linear alkyl or aryl substituents.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-amino-N-(cyclopropylmethyl)benzamide |
InChI |
InChI=1S/C11H14N2O/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7,12H2,(H,13,14) |
InChI Key |
HZCLAGXCSVVUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, whereas electron-donating groups (e.g., OCH₃ in ) enhance resonance stabilization. The cyclopropane ring, while nominally electron-withdrawing due to ring strain, may also induce unique dipole interactions.
- Melting Points : Bulkier substituents (e.g., 3,4-dimethoxyphenethyl ) likely elevate melting points due to improved crystal packing, whereas smaller groups like cyclopropylmethyl may reduce them.
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